molecular formula C13H20ClNO2 B1522135 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride CAS No. 855422-64-9

4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride

Cat. No. B1522135
M. Wt: 257.75 g/mol
InChI Key: WSHCCKUGRJYATP-UHFFFAOYSA-N
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Description

“4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride” is a compound with the molecular formula C13H20ClNO2 . It belongs to the class of organic compounds known as 1-phenyltetrahydroisoquinolines .


Synthesis Analysis

The synthesis of this compound involves several stages. One method involves heating a mixture of 2-benzyloxy-1-bromo-6-methoxy-naphthalene, 4-(2-piperidin-1-yl-ethoxy) phenol, and cesium carbonate in toluene to reflux . The mixture is then treated with ethyl acetate and copper triflate benzene complex, and the solvent is removed by distillation . The resulting residue is dissolved in a mixture of ethyl acetate and aqueous hydrochloric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2.ClH/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H . This indicates that the compound has a phenol group attached to a piperidine ring through an ethoxy linker.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in the synthesis of anti-depressant molecules . It can also participate in reactions involving copper (I) triflate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.76 . It is a powder at room temperature . The melting point is between 148-150 degrees Celsius .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the field of drug discovery . Its role in the synthesis of anti-depressant molecules could be particularly interesting .

properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHCCKUGRJYATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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